molecular formula C8H9FN2O B2447977 3-fluoro-N,N-dimethylpyridine-4-carboxamide CAS No. 1493313-71-5

3-fluoro-N,N-dimethylpyridine-4-carboxamide

Cat. No.: B2447977
CAS No.: 1493313-71-5
M. Wt: 168.171
InChI Key: WFSKYALEBPWQJD-UHFFFAOYSA-N
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Description

3-fluoro-N,N-dimethylpyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity, stability, and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-fluoro-N,N-dimethylpyridine-4-carboxamide involves the nucleophilic aromatic substitution of a nitro group with a fluoride ion. For example, methyl 3-nitropyridine-4-carboxylate can be reacted with a fluoride source to replace the nitro group with a fluorine atom, yielding methyl 3-fluoropyridine-4-carboxylate . This intermediate can then be converted to this compound through further chemical transformations.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yields and purity. Selectfluor® is a commonly used reagent for electrophilic fluorination, which can be applied to synthesize various fluorinated pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N,N-dimethylpyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-fluoro-N,N-dimethylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of 3-fluoro-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to biological receptors, alter its metabolic stability, and improve its overall pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 4-fluoropyridine
  • 3,5-difluoropyridine
  • 3-bromo-2-fluoropyridine

Uniqueness

3-fluoro-N,N-dimethylpyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the dimethylcarboxamide group. This combination of structural features can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

IUPAC Name

3-fluoro-N,N-dimethylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11(2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSKYALEBPWQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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